GTPL5804

Description

GTPL5804 (CAS 53052-06-5) is a heterocyclic compound with the molecular formula C₆H₄N₂OS and a molecular weight of 152.17 g/mol. Its IUPAC name is 2-(methylsulfanyl)oxazolo[4,5-b]pyridine, and it is characterized by a fused oxazole-pyridine ring system substituted with a methylthio group.

Properties

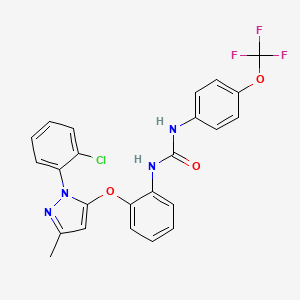

CAS No. |

1009082-19-2 |

|---|---|

Molecular Formula |

C24H18ClF3N4O3 |

Molecular Weight |

502.9 g/mol |

IUPAC Name |

1-[2-[2-(2-chlorophenyl)-5-methylpyrazol-3-yl]oxyphenyl]-3-[4-(trifluoromethoxy)phenyl]urea |

InChI |

InChI=1S/C24H18ClF3N4O3/c1-15-14-22(32(31-15)20-8-4-2-6-18(20)25)34-21-9-5-3-7-19(21)30-23(33)29-16-10-12-17(13-11-16)35-24(26,27)28/h2-14H,1H3,(H2,29,30,33) |

InChI Key |

SAIPZPCGTLOMFE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1)OC2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C4Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “PMID18445527C11” involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:

Step 1: Initial formation of the core structure through a series of condensation reactions.

Step 2: Functionalization of the core structure using specific reagents under controlled temperature and pressure conditions.

Step 3: Purification of the final product using techniques such as chromatography.

Industrial Production Methods: Industrial production of “PMID18445527C11” typically involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound. The production process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: “PMID18445527C11” undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using halogenating agents like chlorine or bromine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

“PMID18445527C11” has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “PMID18445527C11” involves its interaction with specific molecular targets and pathways. The compound binds to its target proteins, modulating their activity and leading to downstream effects. These effects can include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogues

| CAS No. | Compound Name | Molecular Formula | Similarity (%) | Key Features |

|---|---|---|---|---|

| 53052-06-5 | This compound | C₆H₄N₂OS | 100 | Methylthio substituent; moderate BBB permeability |

| 53052-07-6 | 2-(Methylsulfanyl)oxazolo[4,5-b]pyridine | C₆H₅N₂OS | 93.75 | Ethylthio group; increased lipophilicity (LogP: 1.89) |

| 53052-08-7 | 2-(Ethylsulfanyl)oxazolo[4,5-b]pyridine | C₇H₆N₂OS | 86.95 | Ethylthio substituent; lower solubility in polar solvents |

| 658727 | Oxazolo[4,5-b]pyridine-2-thiol | C₅H₃N₂OS | 78.30 | Thiol group; enhanced reactivity but poor stability |

Key Findings:

Substituent Effects :

- Methylthio vs. Ethylthio : Ethylthio analogues (e.g., CAS 53052-07-6) exhibit higher LogP values, suggesting improved membrane permeability but reduced aqueous solubility .

- Thiol Group : The thiol-containing analogue (CAS 658727) shows higher reactivity but lower stability, limiting its therapeutic utility .

Pharmacological Implications :

- This compound’s moderate BBB permeability distinguishes it from ethylthio derivatives, which may accumulate in lipid-rich tissues.

- The absence of CYP inhibition in this compound contrasts with some analogues, which show mild CYP2D6 inhibition .

Synthetic Efficiency :

- This compound’s Method A (86.95% yield) outperforms other routes, emphasizing the role of pyridine as a solvent in optimizing reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.